

Toxicity Profile Comparison of Bixafen, Boscalid, and Fluxapyroxad

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Compound Focus: Bixafen

CAS No.: 581809-46-3

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Fungicide	Target Organism / System	Key Toxicity Findings / Endpoints	Experimental Concentration / Dose
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| **Bixafen** | **Human Cells** (HepG2 liver cells) | - 76% inhibition of Oxygen Consumption Rate (OCR)

- 12-fold increase in mitochondrial superoxide
- Induced early apoptosis [1] | 1 μM for 2 hours [1] | | **Zebrafish** (*Danio rerio*) | - 96h LC50: 230 nM (adult common carp) [2] | - | | **Earthworms** (*Eisenia fetida*) | - No unacceptable long-term effects on natural populations in a 2.5-year field study [3] | Up to 3x the recommended field rate [3] | | **Boscalid** | **Human Cells** (HepG2 liver cells) | - 46% inhibition of Oxygen Consumption Rate (OCR)
- 8-fold increase in mitochondrial superoxide
- Induced early apoptosis [1] | 1 μM for 2 hours [1] | | **Zebrafish** (*Danio rerio*) | - 96h LC50: 4.85 μM (adult) [2] | - | | **Honeybees** (*Apis mellifera*) | - Significant chronic toxicity; median time to death (LT50) reduced from 32 days (control) to 24.9 days [4] | 1,125 mg/L in food [4] | | **Fluxapyroxad** | **Earthworms** (*Eisenia fetida*) | - Induced oxidative stress, digestive & nervous system dysfunction
- Histopathological damage to epidermis and intestines [5] | 0.01, 0.1, and 1 mg kg^{-1} in soil over 56 days [5] | | **Zebrafish** (*Danio rerio*) | - 96h LC50: 3.64 μM (embryo) [6] | - |

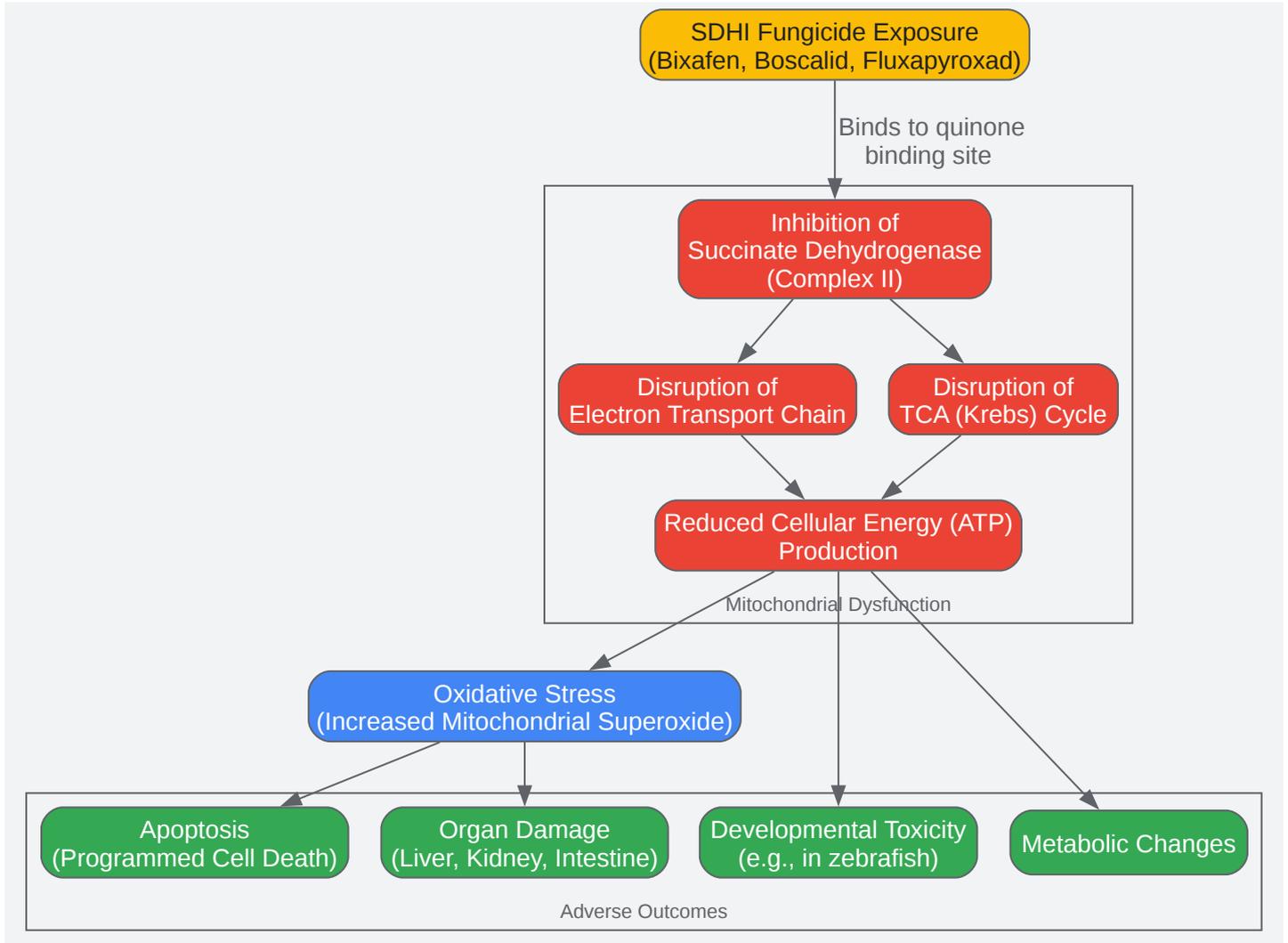
Detailed Experimental Protocols

For reproducibility, here are the methodologies from key studies cited in the table.

- **Mitochondrial Dysfunction in Human Cells (HepG2) [1]**
 - **Cell Culture:** Human HepG2 liver cells were maintained in standard culture conditions.
 - **Exposure:** Cells were exposed to 1 μM of **bixafen** or boscalid for 2 hours.
 - **Oxygen Consumption Rate (OCR):** Measured using Electron Paramagnetic Resonance (EPR) spectroscopy.
 - **Mitochondrial Superoxide:** Quantified using EPR with the specific mitochondrial superoxide probe Mito-TEMPO-H, with PEG-SOD2 used for signal confirmation.
 - **Apoptosis:** Assessed using flow cytometry to identify early apoptotic and late apoptotic/necrotic cells.
- **Chronic Toxicity in Honeybees [4]**
 - **Test Organism:** Adult honeybees (*Apis mellifera*).
 - **Exposure:** Bees were fed food contaminated with boscalid (using the commercial formulation Cantus) for 33 days, or until mortality in the control group reached 50%.
 - **Dietary Preparation:** Boscalid was dissolved in acetone, mixed with sucrose syrup, and the acetone was evaporated. The control group received syrup with acetone only.
 - **Endpoint Measurement:** Mortality was recorded daily. The median lethal time (LT50) and concentration (LC50) were calculated over time, rather than at a single fixed time point.
- **Chronic Toxicity in Earthworms [5]**
 - **Test Organism:** Earthworms (*Eisenia fetida*).
 - **Exposure:** Worms were exposed to fluxapyroxad mixed into artificial soil at concentrations of 0.01, 0.1, and 1 mg kg^{-1} for 56 days.
 - **Biomarker Analysis:** Multiple biochemical indices related to oxidative stress, digestive function, and neurotoxicity were measured.
 - **Histopathological Examination:** Earthworm epidermis and intestines were examined for tissue damage.
 - **Molecular Simulation:** Molecular docking and dynamics simulations were used to explore the binding interactions between fluxapyroxad and critical enzymes.

Mechanism of Action and Signaling Pathway

All three fungicides are Succinate Dehydrogenase Inhibitors (SDHIs). They inhibit Complex II of the mitochondrial electron transport chain, which is also part of the tricarboxylic acid (TCA) cycle. This inhibition disrupts cellular respiration and energy production [2] [7]. The following diagram illustrates this mechanism and its downstream toxic effects.



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Key Insights for Researchers

- **Potency Variation:** **Bixafen** appears more potent than boscalid in disrupting human mitochondrial function under identical experimental conditions [1]. In zebrafish, some SDHIs like isopyrazam show

extremely high acute toxicity (LC50 70 nM), highlighting the need for species-specific assessment [2].

- **Chronic vs. Acute Exposure:** Toxicity is not always immediate. For honeybees, boscalid's most significant effects emerged after 10 days of exposure, a finding that would be missed in standard short-term tests [4]. This underscores the importance of experimental duration.
- **Non-Target Conservation:** The high evolutionary conservation of the SDH enzyme complex means these fungicides can inhibit energy production in a wide range of non-target organisms, including humans, earthworms, and bees [2] [1].

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